molecular formula C8H10N4O2 B1329592 3,3-Dimethyl-1-(3-nitrophenyl)triazene CAS No. 20241-06-9

3,3-Dimethyl-1-(3-nitrophenyl)triazene

Cat. No.: B1329592
CAS No.: 20241-06-9
M. Wt: 194.19 g/mol
InChI Key: JKJVFVAYXDTCRD-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-(3-nitrophenyl)triazene is a triazene compound characterized by the presence of a nitrophenyl group and two methyl groups attached to the triazene moiety. Triazene compounds are known for their versatility in various chemical, biological, and industrial applications due to their unique structural properties .

Preparation Methods

The synthesis of 3,3-Dimethyl-1-(3-nitrophenyl)triazene typically involves the reaction of 3-nitroaniline with dimethylamine in the presence of a suitable oxidizing agent. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 0-5°C to ensure the stability of the intermediate products . Industrial production methods may involve continuous flow reactors to optimize yield and purity.

Chemical Reactions Analysis

3,3-Dimethyl-1-(3-nitrophenyl)triazene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various nucleophiles. Major products formed from these reactions include nitroso derivatives, amino derivatives, and substituted triazene compounds .

Scientific Research Applications

3,3-Dimethyl-1-(3-nitrophenyl)triazene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(3-nitrophenyl)triazene involves the generation of reactive intermediates that interact with molecular targets. In biological systems, the compound can induce DNA cleavage by generating free radicals, leading to cell death. The molecular pathways involved include the activation of apoptotic signaling cascades .

Comparison with Similar Compounds

3,3-Dimethyl-1-(3-nitrophenyl)triazene can be compared to other triazene compounds such as 1,3-diphenyltriazene and 1-(2-benzamide)-3-(3-nitrophenyl)triazene. While all these compounds share the triazene moiety, this compound is unique due to its specific substitution pattern, which influences its reactivity and applications .

Similar compounds include:

These compounds exhibit different reactivity profiles and applications based on their structural differences.

Properties

IUPAC Name

N-methyl-N-[(3-nitrophenyl)diazenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2/c1-11(2)10-9-7-4-3-5-8(6-7)12(13)14/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKJVFVAYXDTCRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)N=NC1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80879150
Record name 1-(3-NO2 PH)-3,3-DIMETHYLTRIAZENE
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Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20241-06-9, 1087706-99-7
Record name Triazene, 3,3-dimethyl-1-(m-nitrophenyl)-
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Record name 3,3-Dimethyl-1-(3-nitrophenyl)triazene
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Record name 1-(3-NO2 PH)-3,3-DIMETHYLTRIAZENE
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Record name 3,3-Dimethyl-1-(m-nitrophenyl)-triazene
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Record name 3,3-dimethyl-1-(3-nitrophenyl)triaz-1-ene
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